Cas no 23363-08-8 (1,6-Digalloyl-β-D-glucose)
1,6-Digalloyl-β-D-glucose Chemical and Physical Properties
Names and Identifiers
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- b-D-Glucopyranose,1,6-bis(3,4,5-trihydroxybenzoate)
- 1,6-Digalloyl glucopyranose
- 1,6-Digalloyl-b-D-glucose
- 1,6-Di-O-galloyl-b-D-glucopyranose
- 1,6-Di-O-galloyl-b-D-glucose
- 1,6-O-Digalloyl-b-D-glucopyranose
- Glucopyranose,1,6-digallate, b-D-(8CI)
- 1,6-Digalloyl-beta-D-glucopyranose
- 4-Quinoxaline mono-N-oxide
- beta-D-Glucopyranose, 1,6-bis(3,4,5-trihydroxybenzoate)
- SCHEMBL10379318
- NCGC00180345-01
- C04101
- 1,6-di-o-galloylglucose
- 1,6-Di-O-galloyl-beta-D-glucose
- [(2R, 3S, 4S, 5R, 6S)-3, 4, 5-trihydroxy-6-(3, 4, 5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3, 4, 5-trihydroxybenzoate
- CHEMBL522251
- 1-O,6-O-Digalloyl-beta-D-glucose
- [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trihydroxybenzoyl)oxy-tetrahydropyran-2-yl]methyl 3,4,5-trihydroxybenzoate
- CHEBI:15723
- (2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(((3,4,5-trihydroxybenzoyl)oxy)methyl)tetrahydro-2H-pyran-2-yl 3,4,5-trihydroxybenzoate
- NCGC00180345-02![(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
- 23363-08-8
- 1,6-Digalloyl-beta-D-glucose
- 1,6-bis-O-galloyl-beta-D-glucose
- 1,6-bis-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranose
- 2,5-Digalloylglucose
- MEGxp0_001021
- DTXSID301045329
- 3,4,5-trihydroxybenzoic acid [3,4,5-trihydroxy-6-(3,4,5- trihydroxybenzoyl)oxy-tetrahydropyran-2-yl]methyl ester
- ACon1_001593
- 1,6-Digalloyl glucose
- BDBM50460664
- AKOS040735262
- Q13423014
- [3,4,5-trihydroxy-6-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
- NS00096997
- AKOS040739485
- SCHEMBL13430932
- Compound NP-007447
- 1,6-Di-O-galloyl-beta-glucose
- 1,6-Digalloyl-β-D-glucose
-
- Inchi: 1S/C20H20O14/c21-8-1-6(2-9(22)13(8)25)18(30)32-5-12-15(27)16(28)17(29)20(33-12)34-19(31)7-3-10(23)14(26)11(24)4-7/h1-4,12,15-17,20-29H,5H2
- InChI Key: LYGRISUQIZNHGM-UHFFFAOYSA-N
- SMILES: O1C(C(C(C(C1COC(C1C=C(C(=C(C=1)O)O)O)=O)O)O)O)OC(C1C=C(C(=C(C=1)O)O)O)=O
Computed Properties
- Exact Mass: 484.08530531 g/mol
- Monoisotopic Mass: 484.08530531 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 695
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 484.4
- XLogP3: -0.8
- Topological Polar Surface Area: 244
Experimental Properties
- Melting Point: 204-206°C
1,6-Digalloyl-β-D-glucose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D293195-1mg |
1,6-Digalloyl-β-D-glucose |
23363-08-8 | 1mg |
$144.00 | 2023-05-18 | ||
| TRC | D293195-2.5mg |
1,6-Digalloyl-β-D-glucose |
23363-08-8 | 2.5mg |
$299.00 | 2023-05-18 | ||
| TRC | D293195-5mg |
1,6-Digalloyl-β-D-glucose |
23363-08-8 | 5mg |
$586.00 | 2023-05-18 | ||
| TRC | D293195-10mg |
1,6-Digalloyl-β-D-glucose |
23363-08-8 | 10mg |
$1143.00 | 2023-05-18 | ||
| TRC | D293195-100mg |
1,6-Digalloyl-β-D-glucose |
23363-08-8 | 100mg |
$ 7600.00 | 2023-09-08 |
1,6-Digalloyl-β-D-glucose Related Literature
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E. Haslam,Y. Cai Nat. Prod. Rep. 1994 11 41
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P. M. Dewick Nat. Prod. Rep. 1990 7 165
Additional information on 1,6-Digalloyl-β-D-glucose
1,6-Digalloyl-β-D-glucose (CAS No. 23363-08-8): A Comprehensive Overview
1,6-Digalloyl-β-D-glucose (CAS No. 23363-08-8) is a complex polyphenolic compound derived from natural sources, particularly from plants such as pomegranate and gallnuts. This compound has garnered significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, biological properties, and recent research findings related to 1,6-Digalloyl-β-D-glucose.
Chemical Structure and Properties
1,6-Digalloyl-β-D-glucose is a derivative of gallic acid, which is a common phenolic acid found in many plants. The compound consists of a glucose core with two gallic acid moieties attached at the 1 and 6 positions. The molecular formula of 1,6-Digalloyl-β-D-glucose is C20H18O13, and its molecular weight is 454.35 g/mol. The presence of multiple hydroxyl groups in the gallic acid moieties confers high polarity and solubility in water, making it suitable for various biological applications.
The chemical structure of 1,6-Digalloyl-β-D-glucose is characterized by its ability to form hydrogen bonds and engage in various intermolecular interactions. These properties contribute to its stability and bioavailability, which are crucial for its biological activities.
Biological Activities and Mechanisms of Action
1,6-Digalloyl-β-D-glucose has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. Recent research has provided valuable insights into the mechanisms underlying these activities.
Antioxidant Activity: One of the primary biological activities of 1,6-Digalloyl-β-D-glucose is its potent antioxidant capacity. Studies have shown that it can effectively scavenge free radicals and inhibit lipid peroxidation. This activity is attributed to the presence of multiple phenolic hydroxyl groups, which can donate electrons to neutralize reactive oxygen species (ROS). The antioxidant properties of 1,6-Digalloyl-β-D-glucose make it a promising candidate for preventing oxidative stress-related diseases such as cardiovascular disease and neurodegenerative disorders.
Anti-inflammatory Activity: In addition to its antioxidant properties, 1,6-Digalloyl-β-D-glucose exhibits significant anti-inflammatory effects. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating signaling pathways involved in inflammation. Specifically, it has been shown to downregulate the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of inflammatory genes.
Anticancer Activity: The anticancer potential of 1,6-Digalloyl-β-D-glucose has also been a focus of recent studies. It has been reported to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase cascades. Furthermore, it can inhibit cell proliferation by arresting the cell cycle at the G2/M phase. These findings suggest that 1,6-Digalloyl-β-D-glucose may have therapeutic potential in cancer treatment.
Cytotoxicity: Despite its beneficial effects, the cytotoxicity of 1,6-Digalloyl-β-D-glucose on normal cells must be carefully evaluated. Studies have shown that it exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to differences in cellular metabolism and redox status between cancer cells and normal cells.
Nutritional and Health Benefits:
Beyond its therapeutic applications, 1,6-Digalloyl-β-D-glucose also offers nutritional benefits. It can be found in various food sources such as pomegranates and gallnuts, making it accessible for dietary consumption. Regular intake of foods rich in this compound may help improve overall health by reducing oxidative stress and inflammation.
Clinical Trials and Future Directions:
The promising preclinical findings on the biological activities of 1,6-Digalloyl-β-D-glucose have paved the way for further clinical investigations. Several clinical trials are currently underway to evaluate its safety and efficacy in treating various conditions such as chronic inflammation and cancer.
In one recent clinical trial, patients with chronic inflammatory conditions were administered a formulation containing 1,6-Digalloyl-β-D-glucose strong>. The results showed significant improvements in inflammatory markers and patient-reported outcomes without any major adverse effects. These findings provide strong evidence for the potential use of this compound in clinical settings.
Further research is needed to fully elucidate the mechanisms underlying the biological activities of1 , 6 - Dig al loy l - β - D - gluco se strong >and to optimize its delivery methods for maximum therapeutic benefit . Additionally , efforts are being made to identify synergistic combinations with other natural compounds or conventional drugs to enhance its efficacy . p > article > response >
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